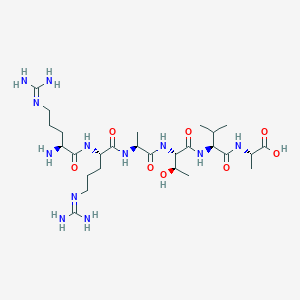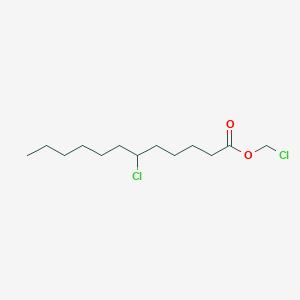![molecular formula C14H14N4O2 B14420666 N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide CAS No. 85401-51-0](/img/structure/B14420666.png)
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, such as 4-aminoacetanilide, in the presence of nitrous acid. This diazonium salt is then coupled with a phenolic compound, such as 3-hydroxyaniline, under alkaline conditions to form the azo dye .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques to visualize and quantify chemical reactions.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the textile industry for dyeing fabrics due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide
- N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}acetamide
- N-{4-[(E)-(4-bromophenyl)diazenyl]phenyl}acetamide
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .
Propriétés
Numéro CAS |
85401-51-0 |
|---|---|
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
N-[5-amino-2-[(3-hydroxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O2/c1-9(19)16-14-7-10(15)5-6-13(14)18-17-11-3-2-4-12(20)8-11/h2-8,20H,15H2,1H3,(H,16,19) |
Clé InChI |
RGTRKWSOCBFKDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)


![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)





